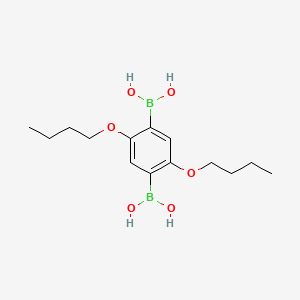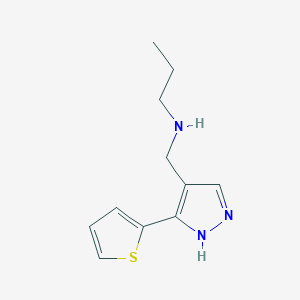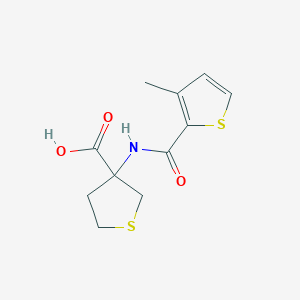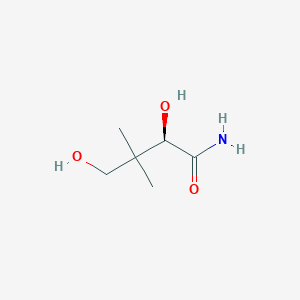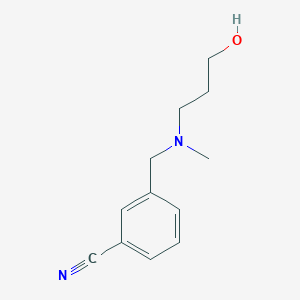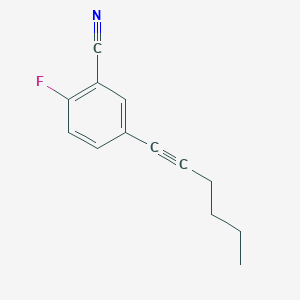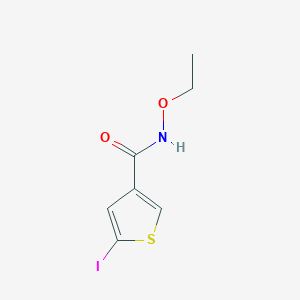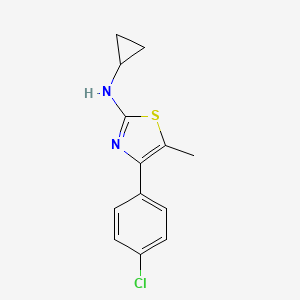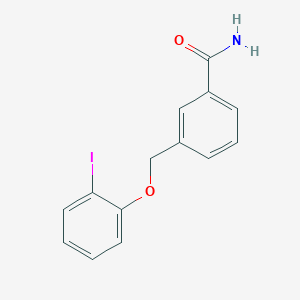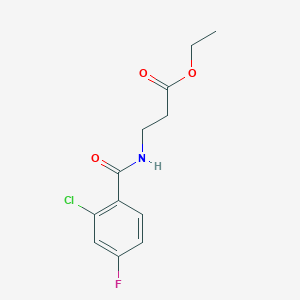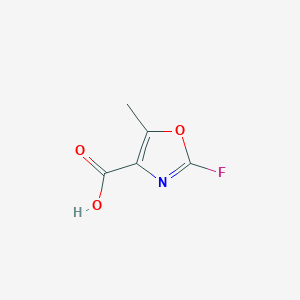
4-(2',4'-DifluorobenZyloxy)-2-methylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a phenyl ring substituted with difluorobenzyloxy and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(2’,4’-difluorobenzyloxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent. One common method is the use of tetrahydrofuran (THF) as the solvent, where the bromide compound is reacted with zinc dust under an inert atmosphere to form the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides and aryl halides.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and diethyl ether are frequently used solvents due to their ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the phenyl ring and the organic halide.
Aplicaciones Científicas De Investigación
4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules, particularly in the pharmaceutical industry.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in medicinal chemistry for the development of new treatments.
Industry: The compound is used in the production of fine chemicals and advanced materials, contributing to various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new chemical bonds. The zinc atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state and lowering the activation energy.
Comparación Con Compuestos Similares
Similar Compounds
4-(2’,4’-Difluorobenzyloxy)-2-methylphenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
4-(2’,4’-Difluorobenzyloxy)-2-methylphenylboronic acid: Contains a boronic acid group instead of a zinc atom.
4-(2’,4’-Difluorobenzyloxy)-2-methylphenylsilane: Contains a silicon atom instead of zinc.
Uniqueness
The uniqueness of 4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide lies in its reactivity and stability. Compared to its magnesium counterpart, the zinc compound is generally more stable and less reactive, making it easier to handle and use in various reactions. Its ability to participate in a wide range of chemical reactions also sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C14H11BrF2OZn |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2,4-difluoro-1-[(3-methylbenzene-4-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C14H11F2O.BrH.Zn/c1-10-3-2-4-13(7-10)17-9-11-5-6-12(15)8-14(11)16;;/h2,4-8H,9H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
LOEQTRFNMQZYTD-UHFFFAOYSA-M |
SMILES canónico |
CC1=[C-]C=CC(=C1)OCC2=C(C=C(C=C2)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



